molecular formula C8H11N3O3 B2997739 2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 2241128-90-3

2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B2997739
CAS No.: 2241128-90-3
M. Wt: 197.194
InChI Key: NPDUWKVNLWKEBE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-5-one class, characterized by a fused triazole ring system with a ketone group at position 3. Its structure includes a cyclopropyl substituent at position 3, a methyl group at position 4, and an acetic acid moiety linked to the triazole ring (Figure 1). The cyclopropyl group enhances metabolic stability, while the acetic acid moiety contributes to polarity, influencing solubility and bioavailability .

Properties

IUPAC Name

2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-10-7(5-2-3-5)9-11(8(10)14)4-6(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDUWKVNLWKEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopropylamine with a suitable acylating agent to form an intermediate, which is then cyclized to produce the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substituents at positions 3 and 4 of the triazolone ring and the functional group attached to the acetic acid moiety.

Table 1: Structural and Functional Comparison
Compound Name (Source) R3 Substituent R4 Substituent Functional Group Molecular Weight (g/mol) Notable Properties
Target Compound Cyclopropyl Methyl Acetic acid ~225.23* High polarity, moderate lipophilicity
2-(4-Methyl-5-oxo-...acetic acid () H Methyl Acetic acid ~183.15* Simpler structure, lower steric bulk
Ethyl ester derivative () 3-Chlorophenyl Methyl Ethyl ester ~323.78* Increased lipophilicity, ester prodrug
Sulfanyl derivative () H H Sulfanyl acetic ~175.17* Enhanced reactivity (S-containing)
Quinolone-triazole hybrid () Complex Phenyl Carboxylic acid ~700–800* Broad-spectrum antimicrobial activity

*Calculated based on molecular formulas.

  • Cyclopropyl vs.
  • Methyl vs. Phenyl (R4): The methyl group at R4 (target compound) offers less electron-withdrawing effects than phenyl substituents (e.g., ’s hybrid), which may influence ring stability and intermolecular interactions .
  • Acetic Acid vs. Ester/Sulfanyl: The acetic acid moiety enhances water solubility, whereas ester derivatives () act as prodrugs, improving oral absorption.

Crystallographic and Computational Studies

The SHELX software suite () and ORTEP () are widely used for crystal structure determination.

Biological Activity

2-(3-Cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid (CAS Number: 2241128-90-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C8H11N3O3C_8H_{11}N_3O_3 with a molecular weight of 197.19 g/mol. Its structure includes a triazole ring which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC₈H₁₁N₃O₃
Molecular Weight197.19 g/mol
CAS Number2241128-90-3

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro evaluations against various cancer cell lines have shown promising results:

  • Cell Lines Tested :
    • Human breast carcinoma (MCF-7)
    • Colon carcinoma (SW480)
    • Lung carcinoma (A549)
  • Results :
    • The compound exhibited significant cytotoxicity in the micromolar range.
    • Flow cytometry assays indicated that it induces apoptosis in cancer cells through the activation of caspase pathways.

The mechanisms underlying the anticancer activity of this compound appear to involve:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, thereby inhibiting proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and cyclopropyl group significantly influence biological activity. For example:

  • Substituents at specific positions on the triazole ring enhance potency.

Case Studies

A notable case study involved synthesizing derivatives of this compound and evaluating their biological activities:

Study Findings

In a comparative study:

CompoundIC50 (µM)Mechanism
2-(3-Cyclopropyl...10.38Apoptosis via caspase activation
Doxorubicin12.50Standard chemotherapeutic agent

The compound demonstrated greater efficacy than doxorubicin in specific cancer cell lines, suggesting its potential as a lead compound for further development.

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